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Compound of Interest

Compound Name: N6-Pivaloyloxymethyladenosine

Cat. No.: B15585340 Get Quote

Disclaimer: Extensive searches of the scientific and patent literature did not yield any direct

information on a compound specifically named "N6-Pivaloyloxymethyladenosine." This

suggests that the compound is either novel, hypothetical, or potentially a misnomer. The

pivaloyloxymethyl (POM) functional group is a well-established component of prodrug

strategies, most commonly employed to mask phosphate groups in nucleoside monophosphate

analogues to enhance cell permeability and bioavailability. Therefore, this guide will focus on

the likely intended subject: adenosine monophosphate prodrugs utilizing a pivaloyloxymethyl

moiety. We will explore the chemical structure, properties, and rationale behind such

compounds, drawing on established principles of nucleoside prodrug design.

Chemical Structure and Properties
The core concept of a pivaloyloxymethyl prodrug of adenosine monophosphate involves the

covalent attachment of one or more POM groups to the phosphate moiety of adenosine

monophosphate (AMP). This modification neutralizes the negative charges of the phosphate

group, significantly increasing the lipophilicity of the molecule and thereby facilitating its

passage across cell membranes.

The general structure involves an adenosine core, a phosphate group at the 5' position of the

ribose sugar, and a POM group esterified to the phosphate.

Hypothetical Structure of an Adenosine Monophosphate Pivaloyloxymethyl Prodrug:
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A common implementation of this strategy is the bis(pivaloyloxymethyl) or bis(POM) prodrug of

a nucleoside monophosphate.

Property Value

Molecular Formula C20H30N5O11P (for bis(POM)-AMP)

Molecular Weight 563.45 g/mol (for bis(POM)-AMP)

Appearance Likely a white to off-white solid

Solubility
Expected to have improved solubility in organic

solvents compared to AMP

LogP
Significantly higher than AMP, indicating

increased lipophilicity

Experimental Protocols
The synthesis and evaluation of nucleoside POM prodrugs involve a series of well-defined

experimental procedures.

General Synthesis of a bis(POM) Nucleoside
Monophosphate Prodrug
A common synthetic route to a bis(POM) derivative of a nucleoside monophosphate is outlined

below. This is a generalized protocol and may require optimization for specific substrates.

Protection of the Nucleoside: The hydroxyl and amino groups on the ribose and adenine

base of adenosine are typically protected to prevent side reactions. Acetyl or benzoyl groups

are common choices for the hydroxyls, while the N6-amino group can also be protected if

necessary.

Phosphorylation: The 5'-hydroxyl group of the protected nucleoside is phosphorylated. A

variety of phosphorylating agents can be used, such as phosphoryl chloride or a

phosphoramidite-based approach.

Activation of the Phosphate: The resulting nucleoside monophosphate is activated, often by

conversion to a more reactive intermediate.
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Reaction with Pivaloyloxymethyl Chloride (POM-Cl): The activated phosphate is then reacted

with an excess of pivaloyloxymethyl chloride in the presence of a suitable base (e.g., a non-

nucleophilic amine) and a catalyst (e.g., sodium iodide) to form the bis(POM) ester.

Deprotection: The protecting groups on the nucleoside are removed under appropriate

conditions (e.g., ammonolysis for acetyl groups) to yield the final bis(POM)-nucleoside

monophosphate prodrug.

Purification: The final product is purified using chromatographic techniques, such as silica gel

chromatography or reversed-phase HPLC.

In Vitro Evaluation of Prodrug Activation
To confirm that the POM-prodrug is effectively converted to the active nucleoside

monophosphate intracellularly, the following experiment can be performed:

Cell Culture: A relevant cell line is cultured in appropriate media.

Incubation with Prodrug: The cells are incubated with the POM-prodrug at various

concentrations and for different time points.

Cell Lysis: After incubation, the cells are harvested and lysed to release the intracellular

contents.

Metabolite Extraction: The cell lysate is treated to precipitate proteins and other

macromolecules, and the small molecule metabolites are extracted.

LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent prodrug, the

intermediate mono(POM)-nucleoside monophosphate, and the final active nucleoside

monophosphate.

Signaling Pathways and Mechanism of Action
The rationale behind the pivaloyloxymethyl prodrug approach is to overcome the poor cell

permeability of negatively charged nucleoside monophosphates. Once inside the cell, the POM

groups are cleaved by intracellular esterases to release the active nucleoside monophosphate.
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Caption: Intracellular activation of a bis(POM)-AMP prodrug.

The workflow for the discovery and preclinical evaluation of such a prodrug would follow a

logical progression from chemical synthesis to biological testing.
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Caption: Preclinical discovery workflow for a nucleoside POM prodrug.
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Conclusion
While "N6-Pivaloyloxymethyladenosine" does not appear to be a known compound, the

principles of pivaloyloxymethyl prodrug chemistry are well-established and represent a powerful

strategy for enhancing the therapeutic potential of nucleoside analogues. By masking the

charge of the phosphate group, POM-prodrugs facilitate oral bioavailability and cellular uptake,

leading to higher intracellular concentrations of the active nucleoside monophosphate. The

successful clinical development of several antiviral and anticancer drugs based on this and

related prodrug technologies underscores the importance of this approach in modern drug

discovery. Further research into novel prodrug moieties and their application to a wider range of

nucleoside-based therapeutics holds significant promise for the future.

To cite this document: BenchChem. [An In-depth Technical Guide to N6-
Pivaloyloxymethyladenosine: A Putative Prodrug Approach]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b15585340#n6-
pivaloyloxymethyladenosine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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